molecular formula C22H21ClN4O3 B3033489 1-(4-{4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidino}-3-nitrophenyl)-1-ethanone CAS No. 1030856-24-6

1-(4-{4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidino}-3-nitrophenyl)-1-ethanone

Cat. No. B3033489
CAS RN: 1030856-24-6
M. Wt: 424.9 g/mol
InChI Key: YDPMXZQJQYSRJX-UHFFFAOYSA-N
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Description

The compound “1-(4-{4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidino}-3-nitrophenyl)-1-ethanone” is a chemical with the molecular formula C22H21ClN4O3 and a molecular weight of 424.88 . It is a complex organic molecule that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound .


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 657.1±55.0 °C and a predicted density of 1.335±0.06 g/cm3 . Its pKa value is predicted to be 12.92±0.10 .

Scientific Research Applications

Molecular Structure and Interactions

  • The molecular structure of related pyrazole derivatives, such as (E)-1-(4-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]diazenyl}phenyl)ethanone, exhibits nonplanar configurations with weak intermolecular interactions, including C-H...O, C-H...π, and π-π interactions. These structural insights are crucial for understanding the molecular interactions and stability of pyrazole compounds (Bustos et al., 2015).

Synthesis Methods and Bioactivity

  • Novel pyrazoline derivatives, including those similar to the specified compound, have been synthesized using both conventional and microwave irradiation methods. These compounds have shown potential as anti-inflammatory and antibacterial agents, indicating the compound's potential in pharmacological research (Ravula et al., 2016).

Vibrational and Structural Analysis

  • Detailed analysis of related pyrazoline derivatives, including vibrational spectra and HOMO-LUMO analysis, has been conducted. Such studies provide insights into the electronic properties and potential reactivity of these compounds (ShanaParveen et al., 2016).

Crystal Structures

  • The synthesis of N-substituted pyrazolines, related to the specified compound, and their crystal structures have been studied. These findings contribute to understanding the solid-state properties of pyrazoline derivatives (Loh et al., 2013).

Fungicidal Activity

  • Some pyrazol-3-oxy derivatives, related in structure, exhibit moderate inhibitory activity against Gibberella zeae, a plant pathogen. This suggests potential applications of similar compounds in agriculture or plant pathology (Liu et al., 2012).

Antagonist Binding to Receptors

  • Studies on compounds like N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide have shown antagonist activity for specific receptors, demonstrating potential for drug discovery and pharmacological research (Shim et al., 2002).

Synthesis for Imaging Studies

  • The synthesis of pyrazole derivatives for use in imaging studies, such as positron emission tomography (PET), has been explored. This highlights the compound's potential in diagnostic research and neurology (Katoch-Rouse et al., 2003).

Future Directions

Pyrazole derivatives, such as this compound, have shown promise in various areas of research, particularly in the development of new pharmaceuticals . Future research could explore the potential applications of this compound in medicine, particularly given its structural similarity to other biologically active pyrazole derivatives .

properties

IUPAC Name

1-[4-[4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-3-nitrophenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4O3/c1-14(28)17-4-7-21(22(12-17)27(29)30)26-10-8-16(9-11-26)20-13-19(24-25-20)15-2-5-18(23)6-3-15/h2-7,12-13,16H,8-11H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDPMXZQJQYSRJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)N2CCC(CC2)C3=CC(=NN3)C4=CC=C(C=C4)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-{4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidino}-3-nitrophenyl)-1-ethanone
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1-(4-{4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidino}-3-nitrophenyl)-1-ethanone

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